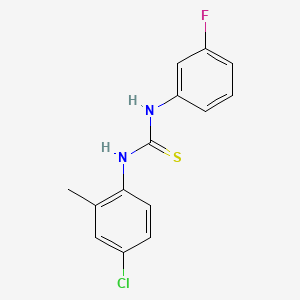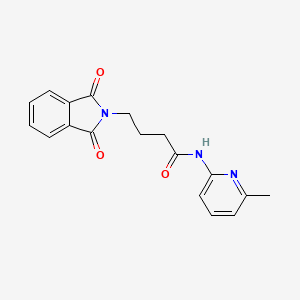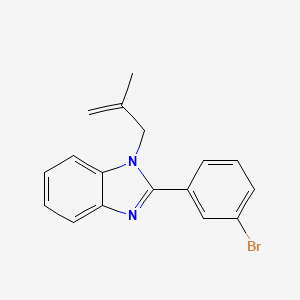
N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea, also known as CMF-022, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in the body. N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to inhibit the growth of cancer cells by blocking the activity of specific enzymes involved in cell division. In addition, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to inhibit the production of inflammatory cytokines, which are involved in various inflammatory diseases.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-bacterial effects. In preclinical studies, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to reduce inflammation in various animal models of inflammatory diseases, such as arthritis and colitis. Furthermore, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has several advantages for lab experiments, including its high purity and stability, which make it an ideal compound for studying its properties and potential applications. However, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea also has some limitations, including its low solubility in water and some organic solvents, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea, including the development of new synthesis methods to improve its yield and purity, the exploration of its potential applications in various fields, and the investigation of its mechanism of action and biochemical and physiological effects. In addition, further studies are needed to determine the safety and toxicity of N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea in various animal models and to develop effective delivery methods for its use in human patients.
Conclusion:
In conclusion, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea is a promising chemical compound with potential applications in various fields, including medicinal chemistry, material science, and catalysis. Its synthesis method has been optimized to produce high yields of pure N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea, making it an ideal compound for scientific research. Further studies are needed to fully understand its mechanism of action and biochemical and physiological effects, as well as to explore its potential applications and future directions.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea involves the reaction of 4-chloro-2-methylphenylisothiocyanate with 3-fluoroaniline in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then converted to N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea through further reactions. This synthesis method has been optimized to produce high yields of pure N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea, making it an ideal compound for scientific research.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. In material science, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been used to synthesize novel materials with unique properties, such as high conductivity and magnetism. In catalysis, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been used as a catalyst in various reactions, including the synthesis of organic compounds and the degradation of pollutants.
Propriétés
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(3-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2S/c1-9-7-10(15)5-6-13(9)18-14(19)17-12-4-2-3-11(16)8-12/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEWBPUDQRZYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methylphenyl)-3-(3-fluorophenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-acetyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5762894.png)


![1,3-dimethyl-8-{[3-(trifluoromethyl)phenyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762914.png)
![5-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5762930.png)

![2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide](/img/structure/B5762945.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5762957.png)
![3-[(4-chlorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5762978.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide](/img/structure/B5762983.png)
![2-{[(5-chloro-8-quinolinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5762987.png)
![2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B5762990.png)